N-cyclopentyl-3-fluoro-5-methylaniline
Overview
Description
N-cyclopentyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound is characterized by a cyclopentyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methyl group at the 5-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-fluoro-5-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-fluoro-5-methylaniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-fluoro-5-nitroaniline, while reduction may produce N-cyclopentyl-3-fluoro-5-aminomethylaniline.
Scientific Research Applications
N-cyclopentyl-3-fluoro-5-methylaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The cyclopentyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-3-fluoro-5-methylaniline include:
- N-cyclopentyl-3-chloro-5-methylaniline
- N-cyclopentyl-3-bromo-5-methylaniline
- N-cyclopentyl-3-iodo-5-methylaniline
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties make it particularly useful in applications requiring high specificity and reactivity.
Properties
IUPAC Name |
N-cyclopentyl-3-fluoro-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOIMZTUFLZVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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